molecular formula C9H10ClNO B1329899 4-Acetamidobenzyl chloride CAS No. 54777-65-0

4-Acetamidobenzyl chloride

Cat. No. B1329899
CAS RN: 54777-65-0
M. Wt: 183.63 g/mol
InChI Key: CRHLVANTDHUAOY-UHFFFAOYSA-N
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Description

4-Acetamidobenzyl chloride is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically relevant molecules. Although the provided papers do not directly discuss 4-Acetamidobenzyl chloride, they do provide insights into the synthesis and properties of related compounds, which can be extrapolated to understand the behavior and applications of 4-Acetamidobenzyl chloride.

Synthesis Analysis

The synthesis of related compounds, such as 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones, involves reductive cyclization of 2-chloro-N-(2-nitrobenzyl)acetamides using iron-ammonium chloride in ethanol–water, yielding good results . This method indicates that similar reductive techniques could potentially be applied to synthesize derivatives of 4-Acetamidobenzyl chloride. Additionally, acetamidomethylation reactions, as demonstrated with phenol and anisole, involve heating with N, N'-methylenediacetamide and phosphoryl chloride . These reactions result in the formation of N-substituted acetamides, suggesting that 4-Acetamidobenzyl chloride could undergo similar reactions to form various substituted acetamides.

Molecular Structure Analysis

The molecular structure of compounds related to 4-Acetamidobenzyl chloride, such as 4-acetamidobenzaldehyde 4-nitrophenylhydrazone, is characterized by planarity and the presence of hydrogen bonding, which contributes to the formation of supramolecular arrays . This implies that 4-Acetamidobenzyl chloride may also exhibit planarity in its structure and could participate in hydrogen bonding, affecting its reactivity and the formation of crystalline networks.

Chemical Reactions Analysis

The reactivity of benzyl chloride derivatives in the presence of sodium cyanide in dipolar aprotic solvents has been studied, leading to the formation of various by-products . This suggests that 4-Acetamidobenzyl chloride might also react in such conditions, potentially yielding nitrile derivatives. The study of these reactions can provide insights into the reactivity of 4-Acetamidobenzyl chloride under different conditions and with various reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally similar compounds, such as N-[(4-chlorophenyl)di(methoxy)methyl]acetamide, have been characterized, revealing details about crystal structure and conformation . These properties are crucial for understanding the behavior of 4-Acetamidobenzyl chloride in different environments, its solubility, and its potential applications in the synthesis of more complex molecules.

Scientific Research Applications

  • Proteomics Research

    • 4-Acetamidobenzyl chloride is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a broad range of techniques.
    • In proteomics, 4-Acetamidobenzyl chloride could be used in the preparation of samples, possibly as a reagent in the extraction or purification of proteins .
    • The specific methods of application or experimental procedures would depend on the exact nature of the research being conducted .
    • The outcomes of such research could include new insights into protein structures and functions, potentially leading to advances in fields such as medicine or bioengineering .
  • Synthesis of Diverse Compounds

    • 4-Acetamidobenzyl chloride has been used in the synthesis of diverse compounds .
    • It can be used to produce other chemicals, such as 4-acetamidobenzyl alcohol and 4-acetamidobenzyl bromide .
    • The synthesis typically involves reactions with other chemicals under controlled conditions .
    • The outcomes of such synthesis processes would be the production of the desired compounds, which could then be used in further research or industrial applications .

properties

IUPAC Name

N-[4-(chloromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHLVANTDHUAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203245
Record name Acetamide, N-(4-(chloromethyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamidobenzyl chloride

CAS RN

54777-65-0
Record name N-[4-(Chloromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54777-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(4-(chloromethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054777650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-(chloromethyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
R Kolanos, U Siripurapu, M Pullagurla, M Riaz… - Bioorganic & medicinal …, 2005 - Elsevier
… Reaction of the indenyl anion with 4-acetamidobenzyl chloride gave compound 19 following hydrolysis of the protecting group. However, when 4-nitrobenzyl chloride was used as the …
Number of citations: 52 www.sciencedirect.com
BD Gupta, M Kumar, S Roy - Inorganic Chemistry, 1989 - ACS Publications
… and 4-methoxybenzyl bromide,6” 4-acetamidobenzyl chloride,6b 3-methylbenzyl chloride,64 and 2- and 3-thienyl bromide6f,g were prepared by the literature methods. 4-(Di…
Number of citations: 20 pubs.acs.org
T Guo, R Héon-Roberts, C Zou, R Zheng… - Journal of medicinal …, 2018 - ACS Publications
… Compound 15h was synthesized from compound 14 using 4-acetamidobenzyl chloride. 45 mg (28% (36% × 77%), over two steps). H NMR (500 MHz, D 2 O) δ 7.80 (d, J = 8.2 Hz, 2H, Ar…
Number of citations: 45 pubs.acs.org
MR Deibel, AL Bodnar, AW Yem, CL Wolfe… - Bioconjugate …, 2004 - ACS Publications
Screening of our compound collection identified PNU-92560, a 2-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxamide, as a novel antibacterial agent. Extensive analogue development …
Number of citations: 9 pubs.acs.org
E Specker, R Wesolowski, A Schütz… - Journal of Medicinal …, 2023 - ACS Publications
Tryptophan hydroxylases catalyze the first and rate-limiting step in the biosynthesis of serotonin, a well-known neurotransmitter that plays an important role in multiple physiological …
Number of citations: 5 pubs.acs.org
A Martínez, DI Pérez, C Gil, Á Martín-Requero… - 2020 - digital.csic.es
… Add 4-acetamidobenzyl chloride (323.8 mg, 1.76 mmol) and agitate for 3 h 30 min at room temperature. The solvent is evaporated at reduced pressure and AcOEt (1 00 ml) is added. …
Number of citations: 1 digital.csic.es

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